1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine
Description
The compound 1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is a boronate ester featuring a pyrrolidine moiety linked via a sulfonyl group to a substituted benzene ring. The benzene ring is functionalized with a methyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This structure combines the electron-withdrawing sulfonyl group, the steric bulk of the methyl substituent, and the reactive boronate ester, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated syntheses .
Key structural attributes include:
Properties
IUPAC Name |
1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-13-12-14(18-22-16(2,3)17(4,5)23-18)8-9-15(13)24(20,21)19-10-6-7-11-19/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIVWASFBQUHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Starting Material | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Aryl triflate | Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 80°C | 93% |
| Bromoarene | Pd(PPh3)4, Na2CO3 | Toluene/EtOH | 80°C | 93% |
| Iodoarene | PdCl2(dppf), K3PO4 | Dioxane/H2O | 80°C | 100% |
These conditions are adaptable to the target compound by substituting the aryl precursor with 2-methyl-4-bromobenzenesulfonyl-pyrrolidine. Steric hindrance from the sulfonyl-pyrrolidine group may necessitate longer reaction times or elevated temperatures.
Sulfonylation of Pyrrolidine
The benzenesulfonyl-pyrrolidine moiety is constructed via nucleophilic substitution between pyrrolidine and a sulfonyl chloride derivative. For instance, 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone was prepared by reacting 4-(4-amino-3-bromo-phenyl)piperidine with acetyl chloride under basic conditions. Applied to the target compound, this method would involve:
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Synthesis of 2-methyl-4-bromobenzenesulfonyl chloride via chlorosulfonation of 2-methylbromobenzene.
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Reaction with pyrrolidine in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base.
Critical Parameters:
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Solvent Polarity : THF enhances solubility of sulfonyl chlorides but may require anhydrous conditions.
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Base Selection : Triethylamine or DMAP improves reaction efficiency by scavenging HCl.
Sequential Borylation-Sulfonylation Approach
An alternative route involves late-stage borylation of a pre-formed sulfonamide. This method avoids exposing the boronate ester to harsh sulfonylation conditions. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate was synthesized via Miyaura borylation of a triflate intermediate.
Procedure :
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Prepare 2-methyl-4-bromobenzenesulfonyl-pyrrolidine via sulfonylation.
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Convert the bromide to a triflate using triflic anhydride.
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Perform Miyaura borylation with B2Pin2, Pd(dppf)Cl2, and KOAc in dioxane at 80°C.
Advantages :
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Functional group tolerance of Pd catalysts allows retention of the sulfonamide group.
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Pinacol boronate esters exhibit stability under acidic and basic conditions.
Optimization of Reaction Parameters
Catalyst Systems and Ligand Effects
Palladium catalysts paired with bisphosphine ligands (e.g., dppf) enhance efficiency in sterically demanding reactions. For instance, Pd(dppf)Cl2 achieved 100% yield in coupling a chloro-purine derivative with a boronate ester under microwave irradiation.
Table 2: Catalyst Performance Comparison
| Catalyst | Ligand | Substrate | Yield |
|---|---|---|---|
| Pd(PPh3)4 | None | Bromoarene | 93% |
| PdCl2(dppf) | dppf | Chloroheterocycle | 100% |
| Pd(OAc)2 | SPhos | Iodoarene | 88% |
For the target compound, PdCl2(dppf) is recommended due to its proven efficacy with sulfonamide-containing substrates.
Solvent and Temperature Optimization
Polar aprotic solvents (dioxane, THF) facilitate Pd-catalyzed couplings, while toluene/ethanol mixtures are suitable for SN2 sulfonylation. Microwave irradiation (120–130°C) reduces reaction times from hours to minutes, as demonstrated in the synthesis of tert-butyl 5-(3H-pyrrolo[3,2-f]naphthyridin-9-yl)-3,6-dihydro-2H-pyridine-1-carboxylate.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR of related boronate esters shows characteristic singlets for pinacol methyl groups at δ 1.25–1.35 ppm. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate exhibited a 1.38 ppm singlet for the tert-butyl group and 1.25 ppm for pinacol methyls.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of the target compound should show a molecular ion peak at m/z 407.2124 (C21H31BNO4S). Deviations >5 ppm indicate incomplete purification or decomposition.
Challenges and Mitigation Strategies
Steric Hindrance from the 2-Methyl Group
The ortho-methyl group on the benzene ring may slow coupling reactions. Strategies to address this include:
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Using bulkier ligands (e.g., XPhos) to stabilize Pd intermediates.
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Increasing reaction temperatures to 100–120°C.
Sulfonamide Hydrolysis Under Basic Conditions
The sulfonamide group is susceptible to hydrolysis in strongly basic media. This is mitigated by:
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Employing mild bases (KOAc instead of K2CO3).
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Conducting reactions under inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Borylation Reactions: The dioxaborolane moiety can undergo Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, sulfonamides, and other functionalized organic molecules .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its role in developing new anticancer agents. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise as inhibitors of key kinases involved in tumor growth, such as c-Met kinase, which is implicated in various cancers .
Neurological Disorders
Research indicates that derivatives of this compound can modulate pathways relevant to neurological disorders. The incorporation of the dioxaborolane moiety enhances the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Suzuki-Miyaura Cross-Coupling Reactions
The compound serves as a boronic acid pinacol ester, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .
Synthesis of Complex Molecules
The unique structure of 1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine enables the synthesis of complex organic molecules through various coupling reactions. Its application in creating pyridine derivatives has been noted for their potential as inhibitors against TGF-β signaling pathways, which are critical in fibrosis and cancer progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The sulfonyl group can also interact with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional properties of the target compound with analogous organoboron derivatives:
Key Findings from Comparative Analysis
Linker Effects: The sulfonyl linker in the target compound provides electronic polarization, enhancing stability and directing reactivity in cross-couplings compared to benzyl-linked analogs .
Positional Isomerism :
- Boronate esters at the benzene 4-position (target compound) vs. 3-position (CAS 914610-39-2) alter electronic density and steric accessibility, impacting coupling efficiency .
Heterocycle Variations: Pyrrolidine vs. Pyridine vs. Benzene: Pyridine-based analogs (e.g., ) offer nitrogen coordination sites for catalysis but reduced aromatic stability compared to benzene derivatives.
Synthetic Accessibility :
- Microwave-assisted methods () and Pd-catalyzed couplings () are common across analogs. However, sulfonylation steps for the target compound require precise control to avoid overoxidation .
Functional Applications :
- The target compound’s boronate ester is suited for Suzuki-Miyaura reactions, while analogs like PY-BE () demonstrate utility in sensing due to fluorophore integration.
Biological Activity
1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is a complex organic compound that combines a pyrrolidine moiety with a sulfonyl group and a dioxaborolane. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and cancer therapy.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of boron (B), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms, which contribute to its unique properties.
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in various cellular processes. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for regulating cellular functions such as growth and metabolism. Dysregulated kinase activity is often implicated in cancer progression and other diseases.
Case Studies
- Kinase Inhibition : Research indicates that compounds similar to 1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine exhibit potent inhibitory effects on various kinases. For instance, studies have shown that dioxaborolane derivatives can effectively inhibit mTOR and other receptor tyrosine kinases (RTKs) involved in cancer signaling pathways .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways. For example, it has been observed to downregulate the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in breast cancer cell lines .
- Selectivity and Efficacy : The selectivity of 1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine for certain kinases over others has been highlighted in pharmacological studies. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Pharmacological Profiles
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Molecular Weight | 325.39 g/mol |
| Melting Point | 80-82 °C |
| Solubility | Soluble in DMSO and DMF |
| IC50 (mTOR) | Low nanomolar range |
| Selectivity | High for mTOR vs. other kinases |
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological impact across various biological systems .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time. For example:
- Solvent Screening : Polar aprotic solvents like DMF (dimethylformamide) are often used for nucleophilic substitutions (e.g., pyrrolidine sulfonylation) due to their ability to stabilize intermediates .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling reactions involving boronic esters. Catalyst purity and ligand choice significantly impact cross-coupling efficiency .
- Design of Experiments (DoE) : Statistical methods like factorial design can identify optimal conditions with minimal experimental runs. For instance, varying temperature (80–150°C) and reaction time (12–24 hours) while monitoring yield via HPLC .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
A combination of chromatographic and spectroscopic methods ensures accurate characterization:
Note : Pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted boronic ester precursors .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent boronic ester hydrolysis .
- Waste Disposal : Collect organic waste in sealed containers labeled for halogenated solvents. Partner with certified hazardous waste facilities for incineration .
Advanced: How can computational chemistry predict reactivity in Suzuki-Miyaura couplings?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict coupling efficiency. For example, simulating Pd(0)-mediated oxidative addition with aryl halides .
- Machine Learning : Training models on existing reaction datasets (e.g., reaction temperature, solvent polarity) narrows optimal conditions. ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error .
- Contradiction Resolution : When experimental yields conflict with predictions, revise computational parameters (e.g., solvation models) and validate via kinetic studies (e.g., monitoring intermediates via in situ IR) .
Advanced: How can researchers resolve contradictions in catalytic reaction outcomes?
Methodological Answer:
- Statistical Analysis : Use ANOVA to identify significant variables (e.g., ligand steric effects, base strength) causing yield discrepancies. For example, K₂CO₃ vs. Cs₂CO₃ in Suzuki-Miyaura couplings .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in boronic ester) tracks hydrolysis pathways competing with cross-coupling. Adjust water content (<100 ppm) to suppress degradation .
- In Situ Monitoring : Techniques like Raman spectroscopy detect transient intermediates (e.g., Pd-aryl complexes) to diagnose bottlenecks .
Advanced: What strategies mitigate hydrolysis or oxidative degradation during storage?
Methodological Answer:
- Inert Atmosphere : Store under argon with molecular sieves (3Å) to absorb moisture. Avoid exposure to ambient humidity during transfer .
- Stabilizers : Add radical inhibitors (e.g., BHT, 0.1% w/w) to prevent autoxidation of the boronic ester moiety .
- Low-Temperature Stability : Conduct accelerated aging studies (4°C vs. 25°C) to determine shelf life. Lyophilization improves stability for long-term storage .
Advanced: How does steric hindrance influence regioselectivity in derivatization reactions?
Methodological Answer:
- Molecular Modeling : Use software like Gaussian or ORCA to calculate steric maps of the sulfonyl-pyrrolidine group. Compare with X-ray crystallography data to predict reactive sites .
- Competitive Experiments : React the compound with equimolar aryl halides differing in steric bulk (e.g., 2-vs. 4-substituted bromobenzenes). Analyze product ratios via GC-MS to quantify selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
